molecular formula C8H14N2 B12949621 1-Isopropyl-2,5-dimethylimidazole CAS No. 49739-24-4

1-Isopropyl-2,5-dimethylimidazole

Cat. No.: B12949621
CAS No.: 49739-24-4
M. Wt: 138.21 g/mol
InChI Key: RZIAPUVRYIEXHV-UHFFFAOYSA-N
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Description

1-Isopropyl-2,5-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of isopropyl and two methyl groups attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,5-dimethylimidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the catalytic dehydrogenation of imidazolines, which can be synthesized from diamines and carboxylic acids or nitriles .

Industrial Production Methods: Industrial production of imidazoles often involves high-yield processes such as the dehydrogenation of imidazolines at elevated temperatures (160-300°C) and pressures (up to 3.55 MPa) using catalysts like nickel-copper or nickel-chromium . These methods ensure efficient and scalable production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2,5-dimethylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,5-dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s electron-rich imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, its substituents can influence its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-2,5-dimethylimidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methyl groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

49739-24-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,5-dimethyl-1-propan-2-ylimidazole

InChI

InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3

InChI Key

RZIAPUVRYIEXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C(C)C)C

Origin of Product

United States

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